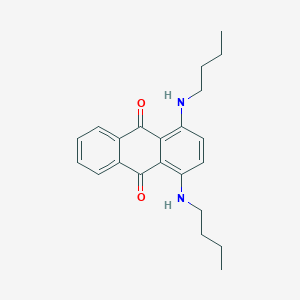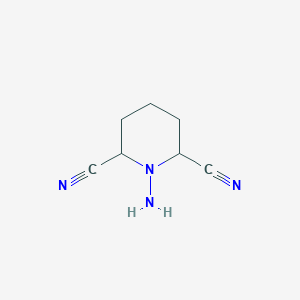
1-Aminopiperidine-2,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminopiperidine-2,6-dicarbonitrile is a chemical compound that has gained attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative that contains two nitrile groups, and it has been found to exhibit interesting biological properties.
Applications De Recherche Scientifique
1-Aminopiperidine-2,6-dicarbonitrile has been found to exhibit interesting biological properties, which make it a potential candidate for medicinal chemistry research. Some of its scientific research applications include:
1. Anticancer activity: Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia.
2. Antimicrobial activity: this compound has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
3. Anti-inflammatory activity: Studies have shown that this compound exhibits anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
Mécanisme D'action
The exact mechanism of action of 1-Aminopiperidine-2,6-dicarbonitrile is not fully understood. However, some studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth, microbial growth, or inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) or cell cycle arrest.
2. Inhibition of microbial growth: this compound has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes or metabolic pathways.
3. Anti-inflammatory effects: this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines or enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Aminopiperidine-2,6-dicarbonitrile has several advantages and limitations for lab experiments. Some of its advantages include:
1. Potent biological activity: this compound exhibits potent biological activity, which makes it a potential candidate for medicinal chemistry research.
2. Easy synthesis: The synthesis of this compound is relatively easy and can be performed using simple laboratory equipment.
3. Versatile: this compound can be easily modified to generate analogs with different biological properties.
Some of its limitations include:
1. Toxicity: this compound exhibits some degree of toxicity, which may limit its use in certain experiments.
2. Lack of specificity: this compound may exhibit non-specific binding to other biomolecules, which may complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Aminopiperidine-2,6-dicarbonitrile. Some of these include:
1. Structure-activity relationship studies: Further studies are needed to explore the structure-activity relationship of this compound and its analogs, which may lead to the development of more potent and selective compounds.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound, which may provide insights into its biological activity and potential therapeutic applications.
3. In vivo studies: Further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models, which may provide valuable information for its clinical development.
In conclusion, this compound is a compound that exhibits interesting biological properties and has potential applications in medicinal chemistry research. Further studies are needed to explore its structure-activity relationship, mechanism of action, and in vivo pharmacology, which may lead to the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 1-Aminopiperidine-2,6-dicarbonitrile involves the reaction of piperidine-2,6-dione with hydroxylamine hydrochloride, followed by the addition of sodium cyanide. The reaction proceeds through a series of steps, which include the formation of an oxime intermediate, followed by a nucleophilic substitution reaction with cyanide ion. The final product is obtained after purification by column chromatography.
Propriétés
| 13195-81-8 | |
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-aminopiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7H10N4/c8-4-6-2-1-3-7(5-9)11(6)10/h6-7H,1-3,10H2 |
Clé InChI |
OYECZSBABBKRBR-UHFFFAOYSA-N |
SMILES |
C1CC(N(C(C1)C#N)N)C#N |
SMILES canonique |
C1CC(N(C(C1)C#N)N)C#N |
Synonymes |
2,6-Piperidinedicarbonitrile,1-amino-(7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


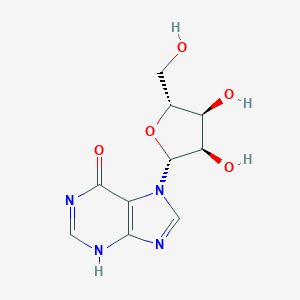





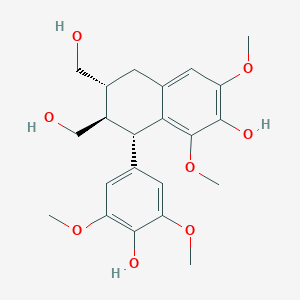

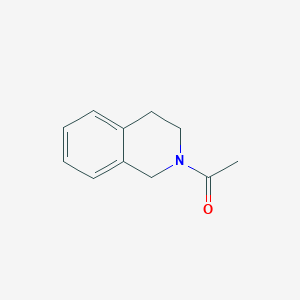
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)


